molecular formula C10H20N2O3 B3105158 cis-4-Amino-1-boc-3-hydroxypiperidine CAS No. 1523530-36-0

cis-4-Amino-1-boc-3-hydroxypiperidine

Cat. No.: B3105158
CAS No.: 1523530-36-0
M. Wt: 216.28
InChI Key: KREUZCYJWPQPJX-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-4-Amino-1-boc-3-hydroxypiperidine: is a chemical compound with the molecular formula C10H20N2O3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of an amino group, a tert-butoxycarbonyl (Boc) protecting group, and a hydroxyl group in specific positions on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Amino-1-boc-3-hydroxypiperidine typically involves the protection of the amino group with a Boc group, followed by the introduction of the hydroxyl group. One common method involves the reaction of 4-piperidone with tert-butyl carbamate to form the Boc-protected intermediate. This intermediate is then subjected to reduction and hydroxylation reactions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: cis-4-Amino-1-boc-3-hydroxypiperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce the free amine .

Scientific Research Applications

cis-4-Amino-1-boc-3-hydroxypiperidine has a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of cis-4-Amino-1-boc-3-hydroxypiperidine involves its interactions with molecular targets and pathways. The compound can act as a precursor for the synthesis of biologically active molecules, which can then interact with specific enzymes, receptors, or other proteins in the body. The Boc protecting group can be removed under specific conditions, revealing the free amino group, which can then participate in various biochemical reactions .

Comparison with Similar Compounds

  • cis-3-Amino-1-boc-4-hydroxypiperidine
  • trans-4-Amino-1-boc-3-hydroxypiperidine
  • cis-4-Amino-1-boc-2-hydroxypiperidine

Comparison: cis-4-Amino-1-boc-3-hydroxypiperidine is unique due to the specific positions of the amino, Boc, and hydroxyl groups on the piperidine ring. This unique arrangement imparts distinct chemical properties and reactivity compared to similar compounds. For example, the cis configuration of the amino and hydroxyl groups can influence the compound’s stereochemistry and its interactions with other molecules .

Properties

IUPAC Name

tert-butyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREUZCYJWPQPJX-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-4-Amino-1-boc-3-hydroxypiperidine
Reactant of Route 2
Reactant of Route 2
cis-4-Amino-1-boc-3-hydroxypiperidine
Reactant of Route 3
cis-4-Amino-1-boc-3-hydroxypiperidine
Reactant of Route 4
cis-4-Amino-1-boc-3-hydroxypiperidine
Reactant of Route 5
Reactant of Route 5
cis-4-Amino-1-boc-3-hydroxypiperidine
Reactant of Route 6
cis-4-Amino-1-boc-3-hydroxypiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.